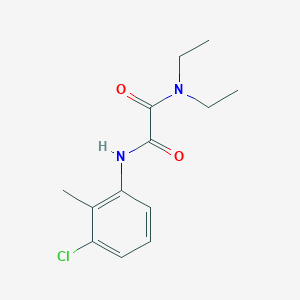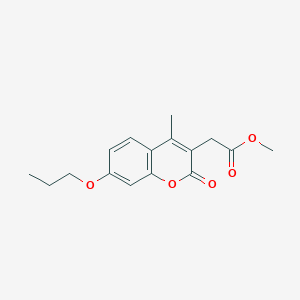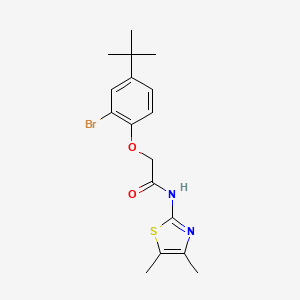![molecular formula C15H13ClN4O2S B4712957 N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4712957.png)
N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea
Descripción general
Descripción
N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a chemical compound that has been synthesized for scientific research purposes. It has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In agriculture, it has been studied for its potential use as a herbicide or fungicide due to its ability to inhibit plant growth and disrupt fungal cell membranes. In environmental science, it has been investigated for its potential use as a pollutant sensor due to its ability to bind with certain pollutants and fluoresce under UV light.
Mecanismo De Acción
The mechanism of action of N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and disrupt the cell cycle in cancer cells. In agriculture, it has been shown to inhibit the activity of certain enzymes involved in plant growth and disrupt fungal cell membranes. In environmental science, it has been shown to bind with certain pollutants and fluoresce under UV light, allowing for their detection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells and inhibit their growth. In agriculture, it has been shown to inhibit plant growth and disrupt fungal cell membranes. In environmental science, it has been shown to bind with certain pollutants and fluoresce under UV light, allowing for their detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments include its ability to selectively inhibit certain enzymes and its potential use as a pollutant sensor. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
For research on N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea include further investigation of its potential applications in medicine, agriculture, and environmental science. In medicine, it could be studied as a potential anticancer agent or as a treatment for other diseases. In agriculture, it could be studied as a potential herbicide or fungicide. In environmental science, it could be studied as a potential pollutant sensor or for its ability to bind with other pollutants. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-20(15(21)17-11-5-2-4-10(16)8-11)9-13-18-14(19-22-13)12-6-3-7-23-12/h2-8H,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNKAMXOEGTJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-N-(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4712879.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4712891.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4712903.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4712909.png)



![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4712937.png)

![4-ethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4712962.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-4-pyridinylacetamide](/img/structure/B4712968.png)
